Cas no 1286725-72-1 (4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide)

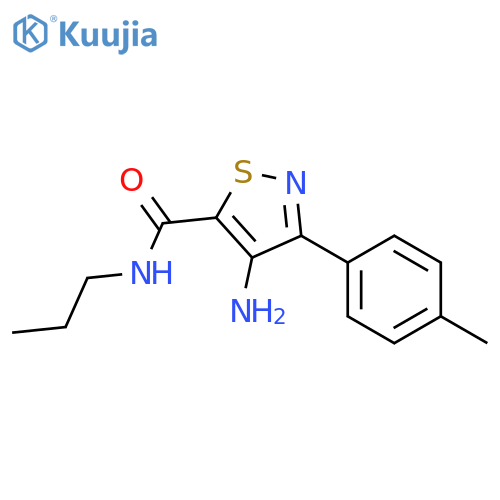

1286725-72-1 structure

商品名:4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide

- AKOS023297487

- 1286725-72-1

- F3407-4759

- VU0627268-1

- 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide

-

- インチ: 1S/C14H17N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8,15H2,1-2H3,(H,16,18)

- InChIKey: SDMNHSKYINVBMO-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NCCC)=O)=C(N)C(C2=CC=C(C)C=C2)=N1

計算された属性

- せいみつぶんしりょう: 275.109

- どういたいしつりょう: 275.109

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2A^2

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-4759-5μmol |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 90%+ | 5μl |

$63.0 | 2023-05-22 | |

| Life Chemicals | F3407-4759-2μmol |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4759-3mg |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 90%+ | 3mg |

$63.0 | 2023-05-22 | |

| Life Chemicals | F3407-4759-1mg |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-4759-4mg |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 90%+ | 4mg |

$66.0 | 2023-05-22 | |

| Life Chemicals | F3407-4759-5mg |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 90%+ | 5mg |

$69.0 | 2023-05-22 | |

| Life Chemicals | F3407-4759-2mg |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide |

1286725-72-1 | 2mg |

$59.0 | 2023-09-10 |

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1286725-72-1 (4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量